molecular formula C16H12BrFO4 B3521419 (2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate

(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate

Cat. No.: B3521419
M. Wt: 367.17 g/mol
InChI Key: PSOVAGLMVPTYSM-UHFFFAOYSA-N
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Description

(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzaldehyde to obtain 2-bromo-4-formyl-6-methoxyphenol. This intermediate is then esterified with 2-(4-fluorophenyl)acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 2-Bromo-4-carboxy-6-methoxyphenyl 2-(4-fluorophenyl)acetate.

    Reduction: 2-Hydroxy-4-formyl-6-methoxyphenyl 2-(4-fluorophenyl)acetate.

    Substitution: 2-Methoxy-4-formyl-6-methoxyphenyl 2-(4-fluorophenyl)acetate.

Scientific Research Applications

(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Similar structure but lacks the formyl and fluorophenyl groups.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the bromine and methoxy groups.

Uniqueness

(2-Bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO4/c1-21-14-7-11(9-19)6-13(17)16(14)22-15(20)8-10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVAGLMVPTYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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